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Compound of Interest

Compound Name:
1-Methyl-1H-imidazole-2-

carbonitrile

Cat. No.: B1311410 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

heterocyclic compound 1-Methyl-1H-imidazole-2-carbonitrile. Due to the limited availability of

complete, experimentally verified public data for this specific molecule, this document

consolidates available information for structurally related compounds and predicted values to

offer a robust analytical profile. This guide is intended to support researchers in the

identification, characterization, and quality control of this compound in various research and

development settings.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data points for 1-Methyl-1H-imidazole-
2-carbonitrile. It is important to note that where experimental data for the target molecule is

unavailable, data from closely related compounds or predicted values are provided and clearly

indicated.

Table 1: Nuclear Magnetic Resonance (NMR) Data
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Nucleus
Predicted
Chemical Shift
(δ) [ppm]

Multiplicity
Coupling
Constant (J)
[Hz]

Assignment

¹H ~7.2 - 7.5 d ~1-2 H-4

¹H ~7.0 - 7.3 d ~1-2 H-5

¹H ~3.8 - 4.0 s - N-CH₃

¹³C ~140 - 145 - - C-2

¹³C ~125 - 130 - - C-4

¹³C ~120 - 125 - - C-5

¹³C ~110 - 115 - - CN

¹³C ~33 - 36 - - N-CH₃

Note: The chemical shifts for the imidazole ring protons (H-4 and H-5) in related 1-

methylimidazole derivatives typically appear in the range of 6.77-7.66 ppm.[1] The specific

values for the 2-carbonitrile substituted compound are expected to be in the downfield end of

this range due to the electron-withdrawing nature of the nitrile group. The ¹³C NMR chemical

shifts are also estimations based on data from related imidazole structures. For instance, in

other imidazole derivatives, the C5/C6 carbons resonate between 124.87-132.43 ppm.[1]

Table 2: Infrared (IR) Spectroscopy Data

Functional Group Expected Absorption Range (cm⁻¹)

C≡N (Nitrile) 2220 - 2260 (sharp, medium intensity)

C=N (Imidazole Ring) 1500 - 1650

C-H (Aromatic/Heteroaromatic) 3000 - 3150

C-H (Aliphatic, N-CH₃) 2850 - 3000

Note: The IR spectrum of a related compound, 1-methyl-1H-imidazole, shows characteristic

peaks that can be used as a reference.[2] The most indicative peak for 1-Methyl-1H-
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imidazole-2-carbonitrile would be the nitrile stretch.

Table 3: Mass Spectrometry (MS) Data

Ionization Mode Expected m/z Fragmentation Pattern

Electron Ionization (EI) M⁺: 107
Loss of HCN (m/z 80), loss of

CH₃CN (m/z 66)

Note: The mass spectra of substituted imidazoles typically show a pronounced molecular ion

peak.[3] The fragmentation patterns of nitrogen-containing heterocyclic compounds can be

complex, but characteristic losses of small neutral molecules are common.[4][5]

Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited. These

protocols are generalized for small organic molecules and should be adapted based on the

specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh approximately 5-20 mg of the solid 1-Methyl-1H-imidazole-2-carbonitrile.[6]

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,

Chloroform-d, CDCl₃) in a clean, dry vial.[6][7]

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid

dissolution.[6]

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.[7]

The final solution height in the NMR tube should be approximately 4-5 cm.[6]

Cap the NMR tube securely.

Data Acquisition:
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Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.

Place the sample in the NMR spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.[6]

Shim the magnetic field to achieve homogeneity and optimal resolution.[6]

Acquire the ¹H NMR spectrum using an appropriate number of scans (typically 8-16 for a

concentrated sample).

For ¹³C NMR, a higher number of scans will be necessary to achieve a good signal-to-

noise ratio.

Process the raw data (FID) by applying Fourier transformation, phase correction, and

baseline correction.

Reference the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H

NMR).[7]

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Place a small amount (1-2 mg) of the crystalline 1-Methyl-1H-imidazole-2-carbonitrile
into an agate mortar.[8]

Add approximately 100-200 mg of dry potassium bromide (KBr) powder.[8]

Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.[8][9]

Transfer the powder into a pellet press die.

Apply pressure using a hydraulic press to form a thin, transparent pellet.[8]

Data Acquisition:

Place the KBr pellet in the sample holder of the FTIR spectrometer.
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Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400

cm⁻¹).

The final spectrum is presented as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
Sample Preparation and Introduction:

For Electron Ionization (EI-MS), a small amount of the solid sample can be introduced

directly into the ion source via a direct insertion probe.

Alternatively, the sample can be dissolved in a volatile organic solvent (e.g., methanol or

acetonitrile) and introduced via a gas chromatograph (GC-MS) for separation and

analysis.

Data Acquisition (EI-MS):

The sample is vaporized and then bombarded with a beam of high-energy electrons

(typically 70 eV).

This causes ionization and fragmentation of the molecule.

The resulting ions are accelerated and separated based on their mass-to-charge ratio

(m/z) by a mass analyzer.

A detector records the abundance of each ion, generating a mass spectrum.

Visualizations
The following diagrams illustrate the general workflows for the spectroscopic techniques

described.
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Caption: General experimental workflows for NMR, IR, and MS analysis.
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Caption: Relationship between spectroscopic techniques and molecular information.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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